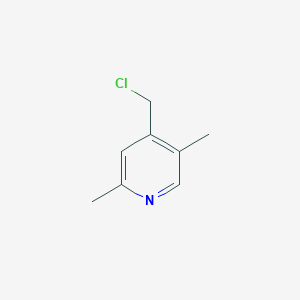
4-(Chloromethyl)-2,5-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2,5-dimethylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom The compound’s structure includes a chloromethyl group attached to the fourth position of the pyridine ring, with two methyl groups at the second and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,5-dimethylpyridine can be achieved through several methods. One common approach involves the chloromethylation of 2,5-dimethylpyridine. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of the pyridine ring then attack the aldehyde, followed by rearomatization of the ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of catalysts is carefully controlled to maximize efficiency. The product is typically purified through distillation or recrystallization to achieve the required purity for further applications.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydrogenated pyridine derivatives.
Scientific Research Applications
4-(Chloromethyl)-2,5-dimethylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,5-dimethylpyridine depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. For example, it could inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyridine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
4-Methyl-2,5-dimethylpyridine: Similar structure but without the chloromethyl group, leading to different reactivity and applications.
4-(Bromomethyl)-2,5-dimethylpyridine: Similar to 4-(Chloromethyl)-2,5-dimethylpyridine but with a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.
Uniqueness
This compound is unique due to the presence of the chloromethyl group, which imparts specific reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis, offering versatility in the creation of various derivatives and complex molecules.
Properties
Molecular Formula |
C8H10ClN |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
4-(chloromethyl)-2,5-dimethylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6-5-10-7(2)3-8(6)4-9/h3,5H,4H2,1-2H3 |
InChI Key |
UUSZWUPSXQHFIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















